molecular formula C11H12N2O2 B1314066 Ethyl 4-amino-1H-indole-2-carboxylate CAS No. 33858-35-4

Ethyl 4-amino-1H-indole-2-carboxylate

Cat. No. B1314066
CAS RN: 33858-35-4
M. Wt: 204.22 g/mol
InChI Key: URIAPNZOZNVGMI-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1H-indole-2-carboxylate is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been the focus of many researchers . One method involves the alkylation of indole nitrogen, transesterification, and ester hydrolysis . Another method involves the thionyl chloride reaction of 1H-indole-2-carboxylic acid, followed by dissolution in ethanol .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives have been investigated for their unique inhibitory properties . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Scientific Research Applications

Synthesis of Diversified Pyrimido[1,2-a]indoles

Research by Gupta et al. (2011) highlights a three-component reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates for the synthesis of highly diversified pyrimido[1,2-a]indoles. This method stands out for its sequential Sonogashira and [3+3] cyclocondensation reactions, showcasing the potential of ethyl 4-amino-1H-indole-2-carboxylate derivatives in creating complex molecular structures (Gupta, Sharma, Mandadapu, Gauniyal, & Kundu, 2011).

Deaza-Analogues of Marine Alkaloid Topsentin

The work of Carbone et al. (2013) involved the synthesis of deaza-analogues of the bis-indole marine alkaloid topsentin, using a one-pot reaction between β-dicarbonyl compounds and 1,2-diaza-1,3-diene. Although most derivatives showed no significant anticancer activity, one compound exhibited moderate activity against specific cancer cell lines, indicating the potential of ethyl 4-amino-1H-indole-2-carboxylate derivatives in anticancer research (Carbone, Spanò, Parrino, Ciancimino, Attanasi, & Favi, 2013).

Potential Antiarrhythmic Agents

A study by Javed and Shattat (2005) on the N-ethylation of substituted ethyl 1H-indole-2-carboxylates led to the synthesis of ethyl 1-ethyl-1H-indole-2-carboxylates. Further treatment with aryl amines produced ethyl 1H-indole-2-carboxamide analogues, indicating a pathway toward developing new antiarrhythmic agents (Javed & Shattat, 2005).

Antimicrobial Studies

Desai, Bhatt, and Joshi (2019) explored the antimicrobial activities of derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, confirming the utility of ethyl 4-amino-1H-indole-2-carboxylate derivatives in combating various bacterial and fungal strains. This research underlines the importance of structural modifications in enhancing antimicrobial efficacy (Desai, Bhatt, & Joshi, 2019).

Synthesis of Formyl-1H-indole-2-carboxylates

Research by Pete, Szöllösy, and Szokol (2006) demonstrated the synthesis of ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole methanesulfonic acids. This process, which involved the transformation of the sulfomethyl group to a formyl function, highlights the versatility of ethyl 4-amino-1H-indole-2-carboxylate derivatives as synthetic intermediates (Pete, Szöllösy, & Szokol, 2006).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Relevant Papers Several papers have been published on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target . These papers provide valuable insights into the synthesis, properties, and potential applications of indole derivatives.

properties

IUPAC Name

ethyl 4-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIAPNZOZNVGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-1H-indole-2-carboxylate

Synthesis routes and methods

Procedure details

Ethyl 4-nitroindole-2-carboxylate (2.3 g) and 10% palladium on carbon (0.5 g) in ethanol (400 ml) were stirred under a hydrogen atmosphere for 3 hours. The reaction was then filtered through Celite and concentrated to give the end product as a pale brown solid (1.4 g, 70%); NMR δ (CD3SOCD3) 1.3 (t, 3H), 4.3 (q, 2H), 5.4 (s, 2H), 6.1 (d, 1H), 6.6 (d, 1H), 6.9 (dd, 1H), 7.3 (s, 11H), 11.4 (bs, 1H); M/z (+) 205 (MH+).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
70%

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